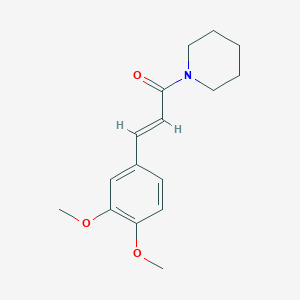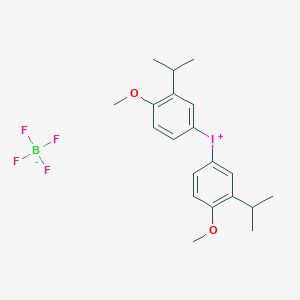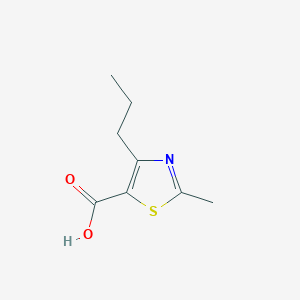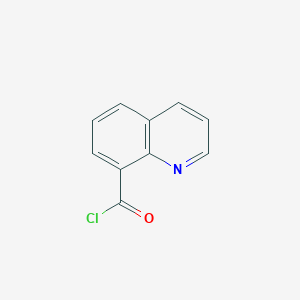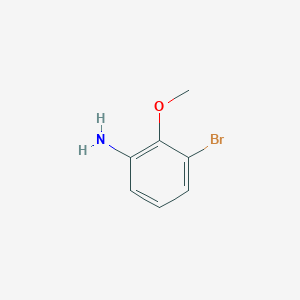
3-Brom-2-Methoxyanilin
Übersicht
Beschreibung
3-Bromo-2-methoxyaniline, also known as 3-Bromo-o-anisidine or 2-amino-6-bromoanisole, is an organic compound with the molecular formula C7H8BrNO. It is a white crystalline solid that is stable at room temperature. This compound is soluble in ethanol, chloroform, and dichloromethane but insoluble in water . It is widely used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, pesticides, dyes, and other organic compounds .
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-methoxyaniline has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: It is employed in the manufacture of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
Target of Action
3-Bromo-2-methoxyaniline is a chemical compound used as an intermediate in organic synthesis
Mode of Action
The mode of action of 3-Bromo-2-methoxyaniline is not well-documented. As an intermediate in organic synthesis, its mode of action would depend on the specific chemical reactions it is used in. It may undergo various types of reactions such as substitution, addition, or elimination, depending on the reaction conditions and the other reactants present .
Biochemical Pathways
As an intermediate in organic synthesis, it could potentially be involved in a wide range of biochemical pathways, depending on the final products it is used to synthesize .
Pharmacokinetics
Its metabolism and excretion would depend on the specific enzymes present in the body that can interact with it .
Result of Action
As an intermediate in organic synthesis, its effects would depend on the final products it is used to synthesize .
Action Environment
The action, efficacy, and stability of 3-Bromo-2-methoxyaniline can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals. For example, its stability may decrease at high temperatures or under acidic or basic conditions .
Biochemische Analyse
Biochemical Properties
It is known to have unique chemical properties due to its bromine and methoxy functional groups . The bromine atom can participate in electrophilic aromatic substitution reactions, while the methoxy group can act as a directing group in these reactions .
Molecular Mechanism
It is possible that the compound could interact with biomolecules through its bromine and methoxy functional groups, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
It is known to be stable at room temperature and should be stored in a cool, dark place .
Metabolic Pathways
The metabolic pathways involving 3-Bromo-2-methoxyaniline are not well studied. It is possible that the compound could be metabolized by enzymes that can catalyze reactions involving bromine and methoxy functional groups .
Transport and Distribution
It is possible that the compound could interact with transporters or binding proteins, influencing its localization or accumulation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 3-Bromo-2-methoxyaniline typically involves the reaction of aniline with methyl bromide. The specific steps are as follows :
- Dissolve aniline and an alkali (such as sodium carbonate) in hydrochloric acid.
- Add excess methyl bromide and stir the reaction mixture for a period of time.
- Isolate and extract the product, followed by crystallization to purify 3-Bromo-2-methoxyaniline.
Industrial Production Methods: In industrial settings, the production of 3-Bromo-2-methoxyaniline follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and purification systems enhances the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-2-methoxyaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitro group (if present) can be reduced to an amine group.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation reactions can produce quinones .
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-6-bromoanisole
- 3-Bromo-o-anisidine
- 2-Bromo-3-methylpyridine
- 3-Bromo-2-butanone
Comparison: 3-Bromo-2-methoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
3-bromo-2-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLODWCIXZJMLJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627463 | |
| Record name | 3-Bromo-2-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116557-46-1 | |
| Record name | 3-Bromo-2-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-2-methoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


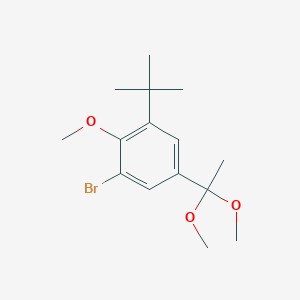
![4-[(3-ethoxy-3-oxopropyl)(phenylmethyl)amino]Butanoic acid ethyl ester](/img/structure/B168487.png)



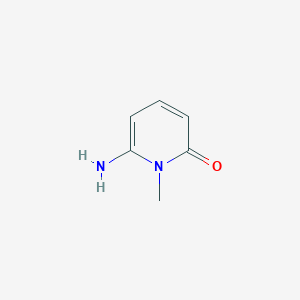
![8-Boc-3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene](/img/structure/B168505.png)
![1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride](/img/structure/B168509.png)
